molecular formula C11H14ClN B15310728 2-(4-Chloro-2-methylphenyl)pyrrolidine

2-(4-Chloro-2-methylphenyl)pyrrolidine

Cat. No.: B15310728
M. Wt: 195.69 g/mol
InChI Key: VHDHTKFFDOUAEZ-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenyl)pyrrolidine is an organic compound with the molecular formula C11H14ClN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a 4-chloro-2-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenyl)pyrrolidine typically involves the reaction of 4-chloro-2-methylbenzyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

2-(4-Chloro-2-methylphenyl)pyrrolidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological systems and can act as a ligand in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role in a particular biochemical assay or therapeutic application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-methylphenyl)pyrrole
  • 2-(4-Chloro-2-methylphenyl)piperidine
  • 2-(4-Chloro-2-methylphenyl)azetidine

Uniqueness

2-(4-Chloro-2-methylphenyl)pyrrolidine is unique due to its specific structural features, such as the presence of the pyrrolidine ring and the 4-chloro-2-methylphenyl substituent. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

2-(4-chloro-2-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H14ClN/c1-8-7-9(12)4-5-10(8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3

InChI Key

VHDHTKFFDOUAEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2CCCN2

Origin of Product

United States

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